molecular formula C9H9ClO B1280085 2,5-Dimethylbenzoyl chloride CAS No. 22328-43-4

2,5-Dimethylbenzoyl chloride

Cat. No.: B1280085
CAS No.: 22328-43-4
M. Wt: 168.62 g/mol
InChI Key: MGBRPGMQNVRQCG-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry .

Scientific Research Applications

2,5-Dimethylbenzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2,5-Dimethylbenzoyl chloride is a chemical compound used in organic synthesis. Its primary targets are organic molecules that can react with the benzoyl chloride group. This includes molecules with nucleophilic functional groups such as amines, alcohols, and carboxylic acids .

Mode of Action

The compound interacts with its targets through a process known as acylation. The benzoyl chloride group in the compound is highly reactive and can form a covalent bond with nucleophilic functional groups in target molecules. This results in the formation of an acylated product and the release of a chloride ion .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including the specific biochemical pathways it affects .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with and the biochemical pathways it affects. By acylating target molecules, the compound can alter their structure and function, potentially leading to various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Additionally, the compound’s efficacy can be influenced by the concentration of target molecules and the presence of competing reactants .

Safety and Hazards

2,5-Dimethylbenzoyl chloride is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzoyl chloride can be synthesized through the chlorination of 2,5-dimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 2,5-dimethylbenzoic acid and the chlorinating agent into a reactor, followed by separation and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylbenzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylbenzoyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the properties of the products formed. The presence of methyl groups can also affect the steric and electronic environment, making it distinct from other benzoyl chloride derivatives .

Properties

IUPAC Name

2,5-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBRPGMQNVRQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493387
Record name 2,5-Dimethylbenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22328-43-4
Record name 2,5-Dimethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylbenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,5-Dimethylbenzoyl chloride was prepared from reaction of 2,5-dimethylbenzoic acid and thionyl chloride as described in Example 8.
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Synthesis routes and methods III

Procedure details

Part A. A 500-mL, three-necked, round bottomed flask equipped with an addition funnel, reflux condenser, and a nitrogen sweep to an HCl gas scrubber was charged with 2,5-dimethylbenzoic acid (50.0 g, 332.9 mmol). The apparatus was cooled in an ice bath and thionyl chloride (125 mL, 1714 mmol) was added over a period of about 5 minutes. After complete addition, the ice bath was removed and the reaction mixture was warmed to about 50° in order to completely dissolve the 2,5-dimethylbenzoic acid. The reaction mixture was allowed to gradually cool with stirring to room temperature overnight. The excess thionyl chloride and the HCl and SO2 reaction side-products were removed by vacuum distillation to afford 2,5-dimethylbenzoyl chloride as an oil, which was used without further purification. This material was transferred immediately to an addition funnel and added dropwise with stirring to a commercial 40% dimethylamine solution (188 mL, 1670 mmol) which was maintained between -5° and 5° by periodic immersion in a dry ice-acetone bath. After complete addition, the reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was diluted with water and extracted with ether. The combined organic extracts were washed with water, dried, and concentrated. The resulting pale yellow oil was distilled under vacuum to afford N,N,2,5-tetramethylbenzamide (29.1 g, 164.2 mmol, 49% yield) as a clear, colorless oil: bp 100° (1.0 torr); IR(CHCl3) 1637 cm-1 ; MS m/e 178(M+ +H); 1H NMR(CDCl3) δ 7.00-7.13(m,2H), 6.90-7.00(m,1H), 3.13(s,3H), 2.84(s,3H), 2.31(s,3H), 2.23(s,3H). Anal. Calcd for C11H15NO: C,74.54; H,8.53; N,7.90. Found: C,74.30; H,8.77; N,7.73.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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